Direct Brown 31

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

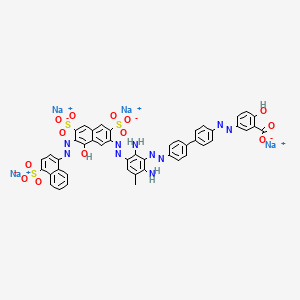

tetrasodium;5-[[4-[4-[[2,6-diamino-3-[[8-hydroxy-3,6-disulfonato-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]-5-methylphenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H34N10O13S3.4Na/c1-23-18-36(42(48)44(41(23)47)56-50-28-12-8-25(9-13-28)24-6-10-27(11-7-24)49-51-29-14-16-37(57)33(21-29)46(59)60)54-53-35-22-32-26(19-39(35)71(64,65)66)20-40(72(67,68)69)43(45(32)58)55-52-34-15-17-38(70(61,62)63)31-5-3-2-4-30(31)34;;;;/h2-22,57-58H,47-48H2,1H3,(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAUTGHCJRNULO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=C(C=C6C=C(C(=C(C6=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H30N10Na4O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036823 | |

| Record name | C.I. Direct Brown 31, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1118.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2429-81-4 | |

| Record name | C.I.35660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-[2-[8-hydroxy-3,6-disulfo-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-2-naphthalenyl]diazenyl]-5-methylphenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Brown 31, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5-[[4'-[[2,6-diamino-3-[[8-hydroxy-3,6-disulphonato-7-[(4-sulphonato-1-naphthyl)azo]-2-naphthyl]azo]-5-tolyl]azo][1,1'-biphenyl]-4-yl]azo]salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BROWN 31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1UGX66R5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Direct Brown 31 Within the Broader Field of Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of all dyes used in industries such as textiles, printing, and paper manufacturing. Their defining feature is the azo group (–N=N–), which connects two or more aromatic structures. The synthesis of these dyes is primarily achieved through a two-step process known as diazotization and coupling. mst.dk In this process, a primary aromatic amine is converted into a diazonium compound, which is then reacted with a coupling component, such as a phenol (B47542) or another amine, to form the final dye molecule. mst.dk

The classification of azo dyes is often based on the number of azo groups present in a single molecule, leading to categories such as monoazo, disazo, and polyazo dyes. researchgate.net Direct Brown 31 falls into the multi-azo or polyazo category, indicating a complex structure with multiple azo linkages. worlddyevariety.com This complexity influences its color, solubility, and affinity for substrates. Direct dyes, as a functional classification, are so-named because they can be applied directly to cellulosic fibers like cotton from an aqueous solution containing an electrolyte.

A critical aspect of azo dye chemistry, and a central reason for the research focus on compounds like this compound, is the potential for the reductive cleavage of the azo bond. Under certain conditions, particularly anaerobic environments, the –N=N– group can be broken down, releasing the constituent aromatic amines. researchgate.netcanada.ca When the parent dye is synthesized from a known hazardous amine, such as benzidine (B372746), its degradation can regenerate this initial, often carcinogenic, reactant. This potential for releasing harmful metabolites is a major driver of toxicological and environmental research in the field of azo dye chemistry.

Significance of Direct Brown 31 in Contemporary Chemical and Environmental Research

The significance of Direct Brown 31 in modern research is primarily linked to its identity as a benzidine-based dye and the associated environmental and toxicological implications. cdc.govresearchgate.net Research on a number of benzidine-derived dyes, including Direct Brown 95 which shares structural similarities, has demonstrated that these compounds can be metabolized by organisms to release free benzidine (B372746). nih.gov Studies have shown that both animals and humans exposed to such dyes can excrete benzidine in their urine, indicating metabolic cleavage of the azo bond within the body. nih.gov

This metabolic conversion is of high concern because benzidine is a well-documented human carcinogen. Consequently, this compound is often included in studies investigating the toxic potential of this subclass of dyes. cdc.govresearchgate.net The National Cancer Institute (NCI) and the National Institute for Occupational Safety and Health (NIOSH) have conducted studies on benzidine-derived dyes, highlighting their potential to cause adverse health effects. cdc.gov

In environmental science, the focus is on the fate of this compound when released into ecosystems. Due to their high water solubility, direct dyes can be significant components of wastewater from industries that utilize them. canada.ca The persistence of the dye and its potential to break down into toxic aromatic amines in anaerobic sediments or wastewater treatment systems is a key area of investigation. canada.ca Research efforts are therefore directed at developing effective remediation and degradation technologies. Studies on the degradation of similar azo dyes, such as Direct Red 31, explore various methods like photocatalysis to break down these complex molecules into less harmful substances. researchgate.net The development of analytical methods to detect and quantify the parent dye and its degradation products in environmental samples is another crucial aspect of this research. cdc.gov

Fundamental Research Questions Driving Inquiry into Direct Brown 31

Elucidation of Complex Multi-Azo Synthesis Pathways for this compound

Mechanistic Investigations of Diazo and Coupling Reactions in this compound Formation

The formation of this compound involves a series of electrophilic aromatic substitution reactions. The fundamental steps are the diazotization of primary aromatic amines and the subsequent coupling of the resulting diazonium salts with electron-rich aromatic compounds. nih.govjobrs.edu.iq

The process commences with the diazotization of an aromatic amine, such as a substituted aniline, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.goviipseries.org The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and attacks the nitrogen atom of the primary amine. This is followed by a series of proton transfers and the elimination of a water molecule to yield the highly reactive aryldiazonium ion (Ar-N₂⁺). researchgate.net

The subsequent coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion acts as the electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.govoup.com The rate of this reaction is highly dependent on the pH of the reaction medium. For phenols, the reaction is typically carried out in weakly alkaline conditions to favor the formation of the more reactive phenoxide ion. oup.com For aromatic amines, the coupling is generally performed in weakly acidic conditions. nih.gov Kinetic studies of diazo coupling reactions often reveal a pseudo-first-order dependence on the concentration of the diazonium salt. figshare.comresearchgate.net

In the context of a multi-azo dye like this compound, these diazotization and coupling steps are performed sequentially. A kinetic model for a slow-rate diazo coupling reaction has been developed, which takes into account the decomposition of the diazonium salt, providing insights that could be applicable to the optimization of industrial tubular reactors for azo dye synthesis. figshare.com The mechanism of reduction of the azo group is generally understood as a two-step, one-electron change. oup.com

Exploration of Novel Precursor Compounds and Reaction Conditions

The traditional synthesis of this compound utilizes specific aromatic amines and coupling components. However, research into novel azo and polyazo dyes suggests avenues for exploring alternative precursors and reaction conditions to modify the properties of the final dye or to improve the synthesis efficiency.

The exploration of novel precursors is a key strategy in developing new dyes. For instance, novel oligomeric acid azo dyes have been synthesized using phenolic resins as coupling components, resulting in dyes with good fixation properties. scholarsresearchlibrary.com The synthesis of novel disazo dyes has been achieved using heterocyclic coupling components and diazo components, which can produce dyes with high tinctorial strength and brighter shades compared to those derived from aniline-based precursors. orientjchem.org The use of various combinations of bases and coupling agents in different molar proportions has been shown to produce a range of colors, including yellowish-red, brown, and light orange. ijirset.com

In the synthesis of brown dyes, various aromatic amines and coupling components can be employed. For example, a brown dye can be prepared by first diazotizing 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, coupling it to 1-aminonaphthalene-6-sulfonic acid, followed by another diazotization and coupling to resorcinol, and a final coupling with diazotized 4'-amino-4-nitrodiphenylamine-2-sulfonic acid. google.com Another approach involves the synthesis of brown dyes from the condensation of phenolic resin with N,N'-Dimethylolthiourea as a coupling agent. scholarsresearchlibrary.com

The optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for achieving high yields and purity. canada.ca The use of solvent-free conditions at room temperature has been explored for the synthesis of azo dyes, offering a green and cost-effective alternative to traditional methods. figshare.com

Controlled Derivatization and Functionalization Strategies for this compound Analogues

The derivatization and functionalization of this compound can lead to the creation of analogues with modified properties, such as altered shade, improved fastness, or different application profiles. These strategies often involve the introduction of new functional groups or the modification of existing ones within the dye molecule.

The synthesis of analogues of natural products often involves strategies like diverted total synthesis, where intermediates in a total synthesis are used to create a range of related compounds. mdpi.com This approach could be applied to the synthesis of this compound to generate a library of analogues. The introduction of different substituents on the aromatic rings of the precursors can lead to a wide variety of analogues. For example, the synthesis of novel tetracyclic diazaphenothiazine analogues has been achieved by reacting 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride with substituted 3-aminopyridine (B143674) derivatives. mdpi.com

The synthesis of cis-restricted triazole analogues of combretastatin (B1194345) A-4 has been accomplished through a regioselective 1,3-dipolar Huisgen cycloaddition, demonstrating how structural modifications on the B-ring can affect biological activity. mdpi.com The derivatization of buckybowls by doping the π-framework with heteroatoms is another example of how the properties of a molecule can be tailored. rsc.org

For benzidine-based dyes, which share structural similarities with this compound, research has focused on finding non-mutagenic analogues. This has led to the synthesis of new black trisazo dyes based on benzidine analogues. researchgate.net The synthesis of trisazo direct dyes using 4,4'-diaminobenzanilide (B1630359) as a replacement for benzidine has also been explored, leading to dyes with good coloristic and fastness properties. researchgate.net

Theoretical and Computational Approaches to this compound Synthesis Optimization

Computational chemistry provides powerful tools for understanding and optimizing the synthesis of complex molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict the properties of novel compounds, and guide the design of more efficient synthetic routes. orientjchem.orgmdpi.com

DFT calculations can be employed to analyze the electronic structure, chemical reactivity, and absorption spectra of dyes. mdpi.com For example, computational analysis of the mechanism of chemical reactions can be performed in terms of reaction phases, providing detailed insights into the bond-breaking and bond-forming processes. smu.edu The mechanism of formation of the diammoniate of diborane (B8814927) has been explored experimentally and computationally, revealing the role of dihydrogen bonds in the reaction pathway. acs.org Similarly, the mechanism of nonenzymatic peptide bond cleavage has been investigated using quantum chemical calculations. acs.org

In the context of azo dye synthesis, computational modeling can be used to study the kinetics and mechanism of diazotization and coupling reactions. researchgate.netfigshare.com For instance, a kinetic model coupled with a plug-flow reactor model and an axial dispersion model can be used to understand the influence of heat transfer and back-mixing in industrial reactors. figshare.com The optimization of reaction conditions can be guided by computational modeling, which can help to identify the optimal temperature, pressure, and solvent for a given reaction. canada.ca

Advanced Spectroscopic Applications in Structural and Kinetic Analysis of this compound

Spectroscopic methods are fundamental in the study of this compound, providing insights into its electronic structure, functional groups, and the kinetics of its degradation.

UV-Visible spectroscopy is a primary tool for monitoring the decolorization of this compound in solution. researchgate.netrsc.org The characteristic absorption spectrum of the dye, with its distinct peaks in the visible region, allows for the quantitative measurement of its concentration. researchgate.net As the dye undergoes degradation, the intensity of these absorption peaks decreases, providing a direct measure of the extent of decolorization. rsc.orgresearchgate.net This technique is widely used to assess the efficiency of various degradation processes, such as electrochemical oxidation and biodegradation. doi.orgnih.gov The monitoring of changes in the UV-Vis spectrum over time enables the determination of decolorization kinetics. unive.it For instance, in a study on the electrochemical degradation of a similar dye, Direct Red 31, UV-Vis spectroscopy was used to follow the change in dye concentration under optimal conditions, revealing a 98.17% decolorization in 10 minutes. doi.org

A typical UV-Vis spectral analysis involves recording the absorbance of the dye solution at its wavelength of maximum absorbance (λmax) at different time intervals during the treatment process. The percentage of decolorization can be calculated using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100 rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in the this compound molecule and for tracking their transformation during degradation. nih.govnih.gov The FTIR spectrum provides a "molecular fingerprint" of the compound, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. nih.govspectroscopyonline.com

In the context of this compound, FTIR analysis can confirm the presence of key functional groups characteristic of azo dyes, such as:

-N=N- (azo linkage): The stretching vibration of this group is a key indicator of the intact dye molecule.

Aromatic rings (C=C stretching): These bands confirm the presence of the benzene (B151609) and naphthalene (B1677914) structures within the dye.

-OH (hydroxyl) and -NH2 (amino) groups: These functional groups are also common in direct dyes and contribute to their solubility and affinity for fibers. acs.org

-SO3H (sulfonic acid groups): These groups are responsible for the water solubility of the dye.

During degradation studies, changes in the FTIR spectrum, such as the disappearance of the azo bond peak and the appearance of new peaks corresponding to carboxyl or other groups, provide evidence of the dye's breakdown. nih.govresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound and its Potential Degradation Products

| Wavenumber (cm⁻¹) | Functional Group | Significance in this compound Analysis |

| ~3400 | O-H, N-H stretching | Indicates the presence of hydroxyl and amino groups. acs.org |

| ~3030 | Aromatic C-H stretching | Confirms the presence of aromatic rings. |

| ~1600 | Aromatic C=C stretching | Further evidence of the aromatic structures. |

| ~1500 | N=N stretching | Characteristic peak of the azo linkage, its disappearance indicates degradation. |

| ~1200-1000 | C-O, S=O stretching | Relates to ether, phenol, and sulfonic acid groups. |

Mass spectrometry (MS) techniques are powerful tools for elucidating the structure of this compound and identifying the various intermediate and final products formed during its degradation. whitman.edu These methods work by ionizing the molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compounds. libretexts.orgdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze the volatile and semi-volatile products of dye degradation. rsc.orgchromatographyonline.commdpi.com Prior to analysis, non-volatile degradation products may require a derivatization step to increase their volatility. tcichemicals.com The gas chromatograph separates the components of the mixture, which are then individually introduced into the mass spectrometer for identification. rsc.org For example, in the biodegradation of a similar dye, Direct Brown MR, GC-MS analysis of the degradation products identified compounds such as biphenyl (B1667301) amine, biphenyl, 3-amino 6-hydroxybenzoic acid, and naphthalene diazonium. researchgate.net Similarly, in the electrochemical degradation of Direct Red 31, GC-MS was used to identify byproducts like benzene diazonium. doi.org

Direct Analysis in Real Time-Time of Flight-Mass Spectrometry (DART-TOF-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. jeol.comresearchgate.net This makes it particularly useful for the direct analysis of dyes on various surfaces or in complex matrices. jeol.combiomolther.org DART-MS can provide high-resolution mass spectra, enabling the accurate determination of the molecular formula of the parent dye and its degradation products. nist.govmdpi.com

The fragmentation patterns observed in the mass spectra are crucial for structural elucidation. libretexts.orgdocbrown.info By analyzing the masses of the fragment ions, researchers can piece together the structure of the original molecule and its transformation products. whitman.edusavemyexams.comdocbrown.info

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

High-Resolution Chromatographic Separations of this compound and its Byproducts

Chromatographic techniques are essential for separating the components of complex mixtures, making them invaluable for assessing the purity of this compound and for analyzing the array of byproducts generated during its degradation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile separation technique used for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net It is widely used to determine the purity of the dye and to separate, identify, and quantify its degradation products. ijpsdronline.comscielo.brunr.edu.ar

In a typical HPLC analysis of a dye degradation study, samples are injected into the system at different time intervals. The chromatograms will show a decrease in the peak corresponding to the parent dye and the emergence of new peaks representing the degradation products. ijpsdronline.com By comparing the retention times of the new peaks with those of known standards, the byproducts can be identified. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. researchgate.net Forced degradation studies often utilize HPLC to monitor the formation of impurities under various stress conditions like acid, base, and oxidation. scielo.brunr.edu.ar

Table 2: Illustrative HPLC Data for this compound Degradation

| Time (min) | Retention Time (min) | Peak Area | Compound |

| 0 | 5.2 | 1,500,000 | This compound |

| 60 | 2.8 | 250,000 | Degradation Product A |

| 60 | 4.1 | 400,000 | Degradation Product B |

| 60 | 5.2 | 300,000 | This compound (remaining) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. uad.ac.idgetty.eduumass.edu It is often used as a preliminary method to monitor the progress of a reaction or to get a general idea of the complexity of a mixture before employing more sophisticated techniques like HPLC or GC-MS. researchgate.net

In the context of this compound, TLC can be used to compare the separation of the dye and its degradation products under different conditions. dss.go.th A spot of the sample solution is applied to a TLC plate, which is then developed in a suitable solvent system. umass.edu The different components of the mixture will travel up the plate at different rates, resulting in a separation of spots. The retardation factor (Rf) for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to the Rf values of known standards. ojp.gov TLC has been successfully used to monitor the decolorization and biodegradation of azo dyes. researchgate.net

pH-Dependent Chromatographic Behavior of this compound

The chromatographic behavior of azo dyes, including this compound, is significantly influenced by the pH of the mobile phase. This pH dependency is a key characteristic used to distinguish direct dyes from basic and disperse dyes. nih.govnih.gov The separation mechanism relies on the principle that changes in pH alter the ionization state of both the analyte and the stationary phase, thereby affecting the retention characteristics of the dye molecule.

Direct dyes can be effectively separated from each other using chromatography on silica (B1680970) gel. nih.govnih.gov The surface of silica contains silanol (B1196071) (Si-OH) groups. The extent of protonation and deprotonation of these groups is dependent on the pH of the surrounding environment. researchgate.net At a specific pH, known as the point of zero charge (pHpzc), the surface has a neutral charge. Below this pH, the surface becomes increasingly protonated (positively charged), and above it, it becomes deprotonated (negatively charged). researchgate.net

The relationship between mobile phase pH and the retention factor (k) can be complex, influenced by the multiple pKa values of the dye molecule and the surface characteristics of the stationary phase. This behavior allows for the fine-tuning of selectivity during method development.

Development and Validation of Robust Analytical Protocols for this compound in Environmental Matrices

The detection and quantification of this compound in environmental matrices such as water, soil, and air require the development and validation of robust analytical protocols to ensure data reliability. wur.nlmdpi.com These protocols are essential for monitoring the environmental fate of the dye and its potential degradation products, such as the carcinogen benzidine, which can be formed through metabolic processes. nih.govnih.gov

The development process typically involves several stages:

Sample Collection and Preparation: The initial step involves collecting a representative sample from the environmental matrix. For airborne dye particles, collection on a glass fiber filter is a common method. nih.govnih.gov For water or soil samples, appropriate collection techniques must be used to ensure sample integrity. Following collection, an extraction step is necessary to isolate the dye from the complex matrix. This can involve techniques like solvent extraction, where the filter or sample is treated with a suitable solvent to dissolve the dye. nih.govmdpi.com

Analytical Technique Selection: A variety of instrumental techniques can be employed for analysis. Spectrometry is a viable option for identification, where the extracted sample is scanned in the visible spectrum (e.g., 400-700 nm) and compared to a standard of the bulk dye. nih.govnih.gov For more complex mixtures or lower concentrations, chromatographic techniques such as High-Pressure Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS), are preferred for their high selectivity and sensitivity. wur.nlitrcweb.org

Once a method is developed, it must be validated to demonstrate its fitness for the intended purpose. pharmtech.com Validation is a systematic process that confirms the performance of the analytical procedure. researchgate.net According to international guidelines, such as those from the ICH, the validation process assesses several key performance characteristics. europa.eueuropa.eu

A validation protocol is established before the study, defining the parameters to be evaluated and their acceptance criteria. europa.eueuropa.eu

Table 1: Key Validation Parameters for Analytical Protocols

| Performance Characteristic | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No significant interference at the retention time of the analyte. Peak purity analysis should confirm homogeneity. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Typically 80-120% recovery for environmental samples, but can vary based on concentration. |

| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15-20% for trace analysis). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results when parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |

This table is illustrative, based on common practices in analytical chemistry. Specific criteria are defined in the validation protocol.

The results of the validation study are compiled in a validation report, which provides evidence that the method is suitable for its intended use, such as quantifying this compound in wastewater or soil samples. europa.eu

Table 2: Illustrative Validation Data for an HPLC Method for this compound

| Parameter | Measurement | Result | Acceptance Criterion | Status |

|---|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | 0.9992 | ≥ 0.99 | Pass |

| Accuracy | Recovery at 1 µg/L | 98.7% | 80-120% | Pass |

| Recovery at 10 µg/L | 101.2% | 80-120% | Pass | |

| Recovery at 50 µg/L | 99.5% | 80-120% | Pass | |

| Precision (Repeatability) | RSD (n=6) at 10 µg/L | 4.8% | ≤ 15% | Pass |

| LOQ | S/N Ratio | 10.5 | ≥ 10 | Pass |

The data in this table are hypothetical and for illustrative purposes only.

Interactions of Direct Brown 31 with Textile Substrates and Composite Materials

Mechanistic Studies of Direct Brown 31 Adsorption and Fixation on Cellulosic Fibers

The adsorption and fixation of direct dyes like this compound onto cellulosic fibers such as cotton is a multi-step process primarily driven by non-covalent interactions. The mechanism involves the transfer of dye molecules from the aqueous solution to the fiber surface, followed by diffusion into the amorphous regions of the cellulose (B213188) structure. austinpublishinggroup.com

The primary forces responsible for the substantivity of direct dyes are hydrogen bonds and van der Waals forces established between the dye molecules and the hydroxyl groups of the cellulose polymer. deswater.comslideshare.net The linear and planar structure of direct dye molecules facilitates close alignment with the cellulose chains, maximizing these intermolecular attractions. ojp.gov

Kinetic and thermodynamic studies on analogous direct brown dyes provide insight into the likely behavior of this compound. For instance, adsorption studies of Direct Brown MR and Direct Brown 1 on various adsorbents show that the process is typically spontaneous and endothermic. chesci.comgsm.org.my The adsorption kinetics often align with the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces. chesci.comgsm.org.my

The equilibrium of dye distribution between the fiber and the dyebath is often described by adsorption isotherms like the Langmuir and Freundlich models. austinpublishinggroup.com The Langmuir isotherm suggests monolayer adsorption onto a finite number of specific sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. austinpublishinggroup.comnih.gov Studies on various direct dyes, including Direct Brown 95 and Direct Brown 103, have shown that the adsorption can fit either or both models depending on the specific dye-adsorbent system. nih.govcellulosechemtechnol.ro For example, the adsorption of Direct Brown 103 on activated carbon was best described by the Freundlich isotherm, indicating multi-layered adsorption. nih.gov

Thermodynamic parameters from studies on similar direct dyes quantify the nature of the adsorption process.

Table 1: Thermodynamic Parameters for the Adsorption of Direct Brown 103 on Activated Carbon

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative | kJ/mol | Spontaneous process nih.gov |

| ΔH° (Enthalpy Change) | +24.590 | kJ/mol | Endothermic process nih.govresearchgate.net |

| ΔS° (Entropy Change) | +83.431 | J/mol·K | Increased randomness at the solid-liquid interface nih.govresearchgate.net |

Source: Data from a study on Direct Brown 103, used here as an analogue for this compound. nih.govresearchgate.net

A positive enthalpy change (ΔH°) indicates that the adsorption process is endothermic, meaning that an increase in temperature favors dye uptake. nih.govresearchgate.net The negative Gibbs free energy (ΔG°) confirms the spontaneity of the adsorption, while the positive entropy change (ΔS°) suggests an increase in disorder at the solid-solution interface during the process. austinpublishinggroup.comnih.govresearchgate.net

Research into Dyeing Behavior and Coloration Properties of this compound on Natural Fibers (e.g., Silk)

While specific research on dyeing silk with this compound is limited, extensive studies on the closely related Direct Orange 31 provide valuable insights into the expected dyeing behavior and coloration properties. emerald.comresearchgate.netemerald.com Silk, a protein fiber, can be dyed with direct dyes, though the interactions and resulting properties differ from those on cellulosic fibers. vaimanchemical.comatul.co.in

In a study on Rajshahi silk, dyeing with 2.5% Direct Orange 31 at 80-100°C for 50-60 minutes produced an even and bright coloration. emerald.comresearchgate.netemerald.com The wash fastness of direct dyes is influenced by the physical and chemical properties of both the dye and the fiber, with greater interaction leading to better fastness. researchgate.net However, wash fastness tends to decrease with increasing washing temperatures due to a higher rate of dissolution of dye particles from the fiber surface. researchgate.net

The lightfastness of dyes is a critical property, representing the resistance to fading upon exposure to light. mst.dk Research has shown that modifications to the silk substrate can significantly improve the lightfastness of direct dyes. emerald.comresearchgate.net

Table 2: Colorfastness Properties of Direct Orange 31 on Modified and Unmodified Silk

| Treatment | Light Fastness (after 250 hrs) | Wash Fastness (Soap Solution) |

|---|---|---|

| Unmodified Silk | Grade 2-3 (Abrupt change) | Fair |

| Modified Silk (30% Acetic Acid & 20% Tannic Acid) | Grade 4-5 (Very slight change) | Good emerald.comresearchgate.net |

Source: Data from a study on Direct Orange 31, used here as an analogue for this compound. emerald.comresearchgate.net

The data indicates a significant improvement in both light and wash fastness when the silk is pre-treated, demonstrating the importance of substrate modification in enhancing the performance of direct dyes on protein fibers. emerald.comresearchgate.net Direct Orange 31, in this study, generally exhibited better colorfastness properties compared to Reactive Brown 10. emerald.com

Impact of Pre-treatment and Chemical Modification of Substrates on this compound Dyeing Characteristics

Pre-treatment of textile substrates is a critical step to ensure optimal and uniform dyeing results. saujanyadyestuffs.com The primary goals of pre-treatment are to remove natural and added impurities, improve the absorption of dyes, and achieve a high degree of whiteness. dal.ca For cotton, this typically involves processes like desizing, scouring, and bleaching. saujanyadyestuffs.com

Chemical modification of the substrate can further enhance dyeability. One of the most effective methods for improving the affinity of anionic dyes (which include most direct dyes) for cellulosic fibers is cationization. This process introduces positive charges onto the cotton fiber surface, which then have a strong electrostatic attraction for the anionic dye molecules. researcher.life This enhanced substantivity can lead to higher dye uptake and fixation, potentially reducing the need for large amounts of salt in the dyebath. researcher.life

For natural protein fibers like silk, pre-treatment is also crucial. The degumming process is necessary to remove sericin, a gummy substance that coats the silk fibroin and can cause uneven dyeing and poor wash fastness. researchgate.netemerald.com Further modification can significantly improve dyeing characteristics. As demonstrated in the study with Direct Orange 31, treating silk with a mixture of 30% acetic acid and 20% tannic acid resulted in superior dyeing properties and colorfastness compared to unmodified silk. emerald.comresearchgate.netemerald.com The acidification of the fabric likely facilitates easier fixation of the dye, while tannic acid can form insoluble complexes with the dye, increasing its wet fastness. researchgate.net Other advanced pre-treatment methods, such as UV irradiation and plasma treatment, are also being explored to modify fiber surfaces in an eco-friendly manner to improve dyeability. dal.caresearcher.life

Spectroscopic and Microscopic Analysis of Dye-Fiber Interactions

A variety of analytical techniques are employed to study the results of the dyeing process and to understand the nature of the dye-fiber interactions at a microscopic and molecular level.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of fibers. By comparing images of undyed, dyed, and treated fibers, researchers can assess the effects of dyeing and pre-treatment processes on the fiber's surface topography. mdpi.com For example, SEM analysis can reveal if the dye is evenly distributed or if there are surface deposits, and whether treatments like plasma etching have altered the surface roughness of the fiber. mdpi.comintjmorphol.com

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are powerful tools for probing the chemical structure of the fiber and the dye. researchgate.net These vibrational spectroscopy techniques can identify the functional groups present and can be used to study the interactions between them. In the context of this compound, FTIR could potentially detect changes in the hydrogen-bonding network of cellulose upon dye adsorption. nih.gov However, identifying the dye directly on the fiber using these methods can be challenging due to the dye's low concentration (typically <1%) relative to the fiber polymer. pnrjournal.com Despite this, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can offer higher sensitivity for surface analysis. pnrjournal.com

UV-Visible Microspectrophotometry (MSP) is a key technique for objectively measuring the color of individual fibers and is widely used in forensic science for fiber comparison. ojp.govresearchgate.net It provides an absorption spectrum in the visible range that is characteristic of the dye. ojp.gov

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) is an advanced technique that allows for the direct identification of dyes on a fiber without sample preparation. acs.org This method provides the exact mass of the dye compound, offering a high degree of specificity for identification. acs.org

Broader Academic and Methodological Implications of Direct Brown 31 Research

Contribution of Direct Brown 31 Studies to Fundamental Dye Chemistry Principles

While specific research focusing exclusively on this compound's contribution to fundamental dye chemistry is limited, its nature as a direct and azo dye allows for the application of broader principles established for this class of colorants. Direct dyes are so named for their ability to be applied directly to cellulosic fibers like cotton, and the study of compounds like this compound contributes to our understanding of the non-covalent forces that govern this interaction.

The mechanism of action for direct dyes involves the formation of hydrogen bonds and van der Waals forces between the dye molecule and the hydroxyl groups on cellulose (B213188) fibers. The large, planar structure of polyazo dyes like this compound is crucial for maximizing these weak, yet numerous, interactions, leading to its substantivity for cellulosic materials.

Furthermore, as an azo dye, this compound is characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for its color. mst.dk The synthesis of such dyes involves diazotization and coupling reactions, fundamental processes in industrial organic chemistry. nih.gov The study of these reactions in the context of complex molecules like this compound provides valuable information on reaction kinetics, yield optimization, and the influence of various substituents on the final properties of the dye.

A critical aspect of the chemistry of certain azo dyes, including this compound, is their classification as benzidine-based dyes. researchgate.net This means that upon reductive cleavage of the azo bonds, they can release benzidine (B372746), a known human carcinogen. researchgate.net This has profound implications for understanding the toxicology of these dyes and has driven research into the relationship between chemical structure and biological activity. researchgate.net The potential for azo-hydrazone tautomerism in azo dyes is another area of fundamental chemical interest, as the two forms can exhibit different properties and dyeing performance. canada.ca

Table 1: Bonding Parameters for Selected Dyes

| Dye Name | Molecular Weight ( g/mol ) | Net Charge (Z) | Number of Hydrogen Bonding Groups (h) |

|---|---|---|---|

| This compound | 1026.12 | 0 | 4 |

This table is generated based on data from a study on dye-tissue interactions and provides insight into the chemical properties influencing the bonding behavior of this compound. scribd.com

Development of Predictive Models for Dye Environmental Behavior and Degradation

The environmental persistence and potential toxicity of azo dyes like this compound have necessitated the development of predictive models to assess their behavior and degradation in various environmental compartments. While specific models for this compound are not widely documented, the principles and methodologies developed for other azo dyes are directly applicable.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including toxicity and mutagenicity) of chemicals based on their molecular structure. For azo dyes, QSAR models can be trained using structural descriptors such as the presence of electron-withdrawing or electron-donating groups and lipophilicity to predict their potential for reductive cleavage and the subsequent release of harmful aromatic amines.

Machine learning algorithms are increasingly being employed to predict the efficiency of dye degradation processes. For instance, models based on artificial neural networks (ANN), support vector regression (SVR), and decision trees have been successfully used to predict the decolorization of azo dyes in advanced oxidation processes (AOPs) and biological treatment systems. researchgate.net These models can analyze complex datasets with multiple operational parameters (e.g., pH, dye concentration, catalyst dose) to optimize treatment conditions for maximum dye removal. The development of such models for this compound would be a logical step towards designing effective remediation strategies.

The environmental fate of aromatic amines, the breakdown products of azo dyes, is also a critical area of modeling. The sorption and desorption of these compounds to soil and sediment are key processes that influence their bioavailability and persistence. scribd.com

Table 2: Predictive Modeling Approaches for Azo Dye Degradation

| Modeling Technique | Application | Predicted Parameter | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Mutagenicity prediction | Mutagenic potential based on molecular structure | |

| Artificial Neural Network (ANN) | Photochemical decolorization | Decolorization efficiency | researchgate.net |

Interdisciplinary Research Synergies in Chemical Engineering, Environmental Science, and Materials Science

The challenges associated with azo dyes like this compound have fostered significant interdisciplinary research. The complex nature of these compounds, from their synthesis to their environmental impact, necessitates a collaborative approach.

Chemical Engineering and Environmental Science: Chemical engineers design and optimize processes for dye synthesis and application, as well as for the treatment of dye-containing wastewater. researchgate.net Environmental scientists study the fate and transport of dyes in the environment, their ecotoxicity, and the mechanisms of their biodegradation. scribd.com The synergy between these fields is evident in the development of advanced oxidation processes and bioremediation strategies for dye removal. researchgate.net

Materials Science and Chemistry: Materials scientists work on developing new adsorbent materials for dye removal from water, such as activated carbons, zeolites, and biopolymers. eublomsten.dk Chemists, in turn, synthesize and characterize these materials and study the surface chemistry that governs dye adsorption. eublomsten.dk The development of novel materials with high selectivity and capacity for dyes like this compound is an active area of research.

Toxicology and Public Health: The fact that this compound is a benzidine-based dye highlights the crucial link between chemistry and public health. researchgate.net Toxicologists assess the health risks associated with exposure to the dye and its degradation products, providing data that informs regulatory policies. This has led to restrictions on the use of certain azo dyes in consumer products in various regions. nih.goveublomsten.dk

This interdisciplinary approach ensures a holistic understanding of the lifecycle of dyes like this compound, from their creation to their ultimate fate and impact on the environment and human health.

Identification of Knowledge Gaps and Future Research Directions for this compound and Related Azo Dyes

Despite the extensive research on azo dyes, significant knowledge gaps remain, particularly for specific compounds like this compound. Addressing these gaps is crucial for ensuring the safe and sustainable use of these important industrial chemicals.

Knowledge Gaps:

Specific Data for this compound: There is a notable lack of detailed, publicly available research focused specifically on the environmental fate, degradation pathways, and toxicological profile of this compound. Much of the current understanding is inferred from studies on other azo dyes.

Complete Mineralization Pathways: While the reductive cleavage of the azo bond is well-studied, the complete mineralization pathways of the resulting aromatic amines under various environmental conditions are often not fully elucidated.

Toxicity of Transformation Products: The intermediate products formed during the degradation of azo dyes can sometimes be more toxic than the parent compound. More research is needed to identify and assess the toxicity of these transformation products for a wider range of dyes, including this compound.

Real-World Environmental Concentrations and Effects: There is limited data on the actual concentrations of this compound and its degradation products in industrial effluents and the environment, and their long-term effects on ecosystems.

Future Research Directions:

Comprehensive Characterization of this compound: A thorough investigation into the physicochemical properties, degradation kinetics, and ecotoxicity of this compound is warranted.

Advanced Analytical Techniques: The development and application of more sensitive and selective analytical methods are needed for the detection and quantification of this compound and its metabolites in complex environmental matrices.

"Omics" Approaches in Toxicology: Utilizing genomics, proteomics, and metabolomics can provide a deeper understanding of the mechanisms of toxicity of this compound and its breakdown products at the molecular level.

Development of Greener Azo Dyes: Future research should focus on the design and synthesis of new azo dyes that are non-toxic, biodegradable, and have a lower environmental footprint, potentially by avoiding the use of carcinogenic precursors like benzidine.

Integrated Treatment Systems: Further research into the combination of different treatment technologies, such as biological processes coupled with advanced oxidation processes, could lead to more efficient and cost-effective removal of recalcitrant azo dyes from wastewater.

Q & A

Q. Methodological Notes

- Data Tables : Include comparative metrics (e.g., degradation half-lives, binding constants) with error margins .

- Contradiction Analysis : Use funnel plots or sensitivity analyses to address publication bias .

- Ethical Compliance : Document all protocols in alignment with OECD and institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.